メチルスピロ[3,4-ジヒドロ-2H-ピロロ[1,2-a]ピラジン-1,1'-シクロブタン]-6-カルボン酸;2,2,2-トリフルオロ酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C14H17F3N2O4 and its molecular weight is 334.295. The purity is usually 95%.
BenchChem offers high-quality Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
ピロロピラジン誘導体は、問題の化合物も含まれており、抗菌活性を示すことが示されている . これは、「EN300-7439081」が新しい抗菌剤の開発に使用される可能性があることを示唆しています。
抗炎症活性
これらの化合物は、抗炎症作用も示している . したがって、「EN300-7439081」は、炎症性疾患の治療における可能性のある用途について調査できます。
抗ウイルス活性
ピロロピラジン誘導体の抗ウイルス活性は報告されている . これは、「EN300-7439081」が抗ウイルス療法における可能性のある用途について調査できることを示しています。
抗真菌活性
ピロロピラジン誘導体は、抗真菌活性を示している . これは、「EN300-7439081」が抗真菌治療の開発における可能性のある用途があることを示唆しています。
抗酸化活性
これらの化合物は、抗酸化特性を示している . これは、「EN300-7439081」が抗酸化療法の開発に使用される可能性があることを意味します。
抗腫瘍活性
ピロロピラジン誘導体は、抗腫瘍活性を示している . これは、「EN300-7439081」が癌治療に使用される可能性があることを示唆しています。
キナーゼ阻害活性
一部のピロロピラジン誘導体は、キナーゼ阻害に対する活性を示している . これは、「EN300-7439081」がキナーゼ関連療法における可能性のある用途について調査できることを示しています。
創薬研究
ピロロピラジンの構造は、創薬研究の魅力的な足場と見なされています . これは、「EN300-7439081」が新しい薬の開発の出発点として使用できることを示唆しています。
作用機序
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives, which share a similar structure with EN300-7439081, have exhibited various biological activities. Some derivatives have shown more antibacterial, antifungal, and antiviral activities, while others have shown more activity on kinase inhibition .
Biochemical Pathways
The broad range of biological activities associated with pyrrolopyrazine derivatives suggests that multiple pathways could be affected, leading to diverse downstream effects .
Result of Action
Given the diverse biological activities associated with pyrrolopyrazine derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .
生物活性
Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid (CAS Number: 2375261-85-9) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₇F₃N₂O₄ |
Molecular Weight | 334.29 g/mol |
CAS Number | 2375261-85-9 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid exhibits several biological activities that are primarily mediated through its interaction with various molecular targets. The compound has been shown to inhibit specific protein kinases and modulate neurotransmitter receptors.
Inhibition of Protein Kinases
Research indicates that compounds with similar structural motifs exhibit potent inhibition of c-Met protein kinase, which is implicated in various cancers. For instance, derivatives of heterocyclic compounds have been identified as effective c-Met inhibitors with IC50 values in the low micromolar range .
Neurotransmitter Modulation
The compound may also interact with GABA receptors, potentially acting as an allosteric modulator. This mechanism is crucial for developing treatments for neurological disorders such as epilepsy and anxiety .
Case Studies
- Cancer Research : A study highlighted the effectiveness of similar compounds in inhibiting tumor growth in xenograft models of non-small cell lung cancer (NSCLC). The compounds demonstrated a significant reduction in tumor size compared to controls .
- Neuropharmacology : Another investigation focused on the neuroprotective effects of related structures in models of Parkinson's disease. The findings suggested that these compounds could enhance dopaminergic signaling and reduce neuroinflammation .
Structure-Activity Relationship (SAR)
The SAR analysis of methyl spiro derivatives has revealed that modifications at specific positions can enhance biological activity. For example:
- Substituents at position 6 significantly affect c-Met inhibition potency.
- Fluorination at certain sites increases lipophilicity and cellular permeability .
Pharmacokinetics
Pharmacokinetic studies have shown that methyl spiro derivatives possess favorable absorption and distribution characteristics. They exhibit moderate half-lives, allowing for sustained therapeutic effects .
Toxicology
Preliminary toxicological assessments indicate a low toxicity profile for these compounds in vitro, which is promising for further development into clinical candidates .
特性
IUPAC Name |
methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11(15)9-3-4-10-12(5-2-6-12)13-7-8-14(9)10;3-2(4,5)1(6)7/h3-4,13H,2,5-8H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBPLUGAKRFJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C2N1CCNC23CCC3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。